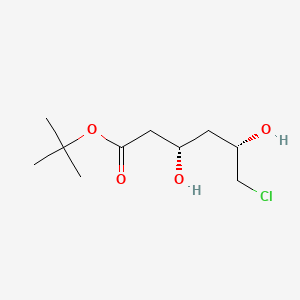

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structural features, which include a tert-butyl group, a chlorine atom, and two hydroxyl groups. These features make it a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate can be achieved through several methods. One efficient approach involves the asymmetric synthesis using whole cell biotransformation processes. For instance, Lactobacillus kefir has been employed to achieve high enantioselectivity in the production of this compound . The reaction conditions typically involve controlled temperature, pH, and oxygen levels to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

化学反应分析

Oxidation

The hydroxyl groups of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can undergo oxidation reactions to form ketones or aldehydes.

- Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Products: Depending on the reaction conditions, the oxidation of hydroxyl groups can yield ketones or aldehydes.

Reduction

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be reduced to form alcohols or other reduced derivatives.

- Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

- Products: The reduction of the compound can produce alcohols.

Substitution

The chlorine atom in tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be substituted with other functional groups through nucleophilic substitution reactions.

- Reagents: Nucleophiles such as amines or thiols are used under basic conditions.

- Products: Substitution of the chlorine atom can result in various functionalized derivatives.

Biotransformation

Carbonyl reductase enzymes exhibit excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH . A study constructed a whole-cell biosynthesis reaction system in organic solvents to produce (3R,5S)-CDHH. Introducing a solution of 10% (v/v) Tween-80 to the reaction system as a co-solvent greatly enhanced the biotransformation process, giving a 98.9% yield and >99% ee in 5 hours of bioconversion of 1 M (S)-CHOH, compared to a purely aqueous reaction system which gave 98.7% yield and >99% ee in 9 hours . Moreover, a water-octanol biphasic reaction system was built, and adding 20% octanol as a substrate reservoir resulted in a 98% yield, >99% ee, and 4.08 mmol L-1 h-1 g-1 (wet cell weight) space-time yield .

Catalytic Hydrogenation

In preparing (3R, 5S)-3,5,6-trihydroxy-butylacetic acid tert-butyl ester, [(R)-BINAP] catalytic hydrogenation can be used . The carbonyl on the No. 3 carbon of catalytic hydrogenation of [(R)-BINAP] can achieve a single-step productive rate of over 90%, with a d,e value of 99% .

科学研究应用

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

作用机制

The mechanism of action of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its use as a precursor for HMG-CoA reductase inhibitors, the compound undergoes enzymatic transformations that lead to the inhibition of the HMG-CoA reductase enzyme. This inhibition results in the reduction of cholesterol synthesis in the liver, thereby lowering blood cholesterol levels.

相似化合物的比较

Similar Compounds

Tert-butyl (3r,5r)-6-chloro-3,5-dihydroxyhexanoate: A diastereomer of the compound with different stereochemistry.

Tert-butyl (3r,5s)-6-chloro-3,5-dihydroxyhexanoate: Another diastereomer with distinct stereochemical properties.

Tert-butyl (3s,5r)-6-chloro-3,5-dihydroxyhexanoate: Yet another diastereomer with unique stereochemistry.

Uniqueness

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.

生物活性

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate (CAS Number: 325471-28-1) is a chiral compound that serves as an important intermediate in the synthesis of pharmaceuticals, particularly statins such as rosuvastatin. This article delves into its biological activity, synthesis processes, and relevant case studies.

- Molecular Formula : C10H19ClO4

- Molecular Weight : 238.71 g/mol

- IUPAC Name : this compound

- SMILES : ClCC@@HCC@HCC(OC(C)(C)C)=O

Biological Significance

This compound exhibits biological activities primarily related to its role as a precursor in the synthesis of statins. Statins are known for their ability to lower cholesterol levels and provide cardiovascular benefits. The compound's structure allows it to interact with biological systems effectively.

The compound is involved in enzymatic reactions that convert it into more active forms. For instance, it can be reduced by carbonyl reductases in the presence of cofactors like NADPH to yield biologically active derivatives. This process is crucial for the synthesis of rosuvastatin, which is used to manage dyslipidemia and reduce cardiovascular risk factors .

Synthesis and Production

The production of this compound has been optimized through various biotechnological methods:

- Enzymatic Reduction : Utilizing carbonyl reductases coupled with glucose dehydrogenase has shown high space-time yields and enantioselectivity .

- Green Chemistry Approaches : Recent advancements focus on eco-friendly methods that minimize waste and enhance safety during synthesis .

Case Study 1: Enzymatic Production

A study demonstrated the use of a specific enzyme from Candida magnoliae for the enantioselective reduction of hydroxy ketones to produce chiral alcohols like this compound. The reaction conditions were optimized for maximum yield and purity .

Case Study 2: Pharmacological Activity

Research has indicated that derivatives of this compound exhibit significant inhibition of HMG-CoA reductase, the target enzyme for statins. This inhibition leads to decreased cholesterol biosynthesis and increased clearance of LDL cholesterol from the bloodstream .

Data Table: Comparison of Biological Activities

属性

IUPAC Name |

tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPWJZUGTVXCO-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@@H](CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。